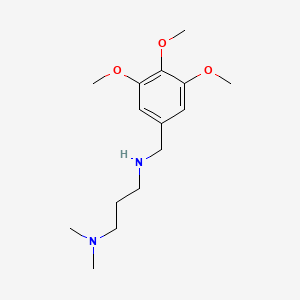![molecular formula C16H26N2O B1306464 (1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine CAS No. 626217-91-2](/img/structure/B1306464.png)
(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine" is a piperidine analogue, which is a class of organic compounds characterized by a six-membered ring containing five methylene groups and one amine group. Piperidine analogues are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the treatment of neurological disorders.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of "(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine", they do provide insights into the synthesis of related piperidine analogues. For instance, the synthesis of a series of 4-[2-[bis(4-fluorophenyl)methoxy]ethylpiperidines is described, highlighting the importance of the N-substituent in determining the affinity for the dopamine transporter (DAT) . Similarly, the synthesis of optically active molecules based on a piperidin-3-ol template is reported, which suggests that stereochemistry plays a crucial role in the affinity for monoamine transporters . These studies imply that the synthesis of piperidine analogues involves careful consideration of substituents and stereochemistry to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of piperidine analogues is critical in determining their interaction with biological targets. The papers suggest that the presence of specific substituents, such as the bis(4-fluorophenyl)methoxy group, can significantly enhance the binding affinity to the DAT . Additionally, the stereochemistry of the molecules can influence their activity toward monoamine transporters, which are important in the pathophysiology of various neurological disorders . Therefore, the molecular structure of "(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine" would likely be designed to optimize interactions with its biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of piperidine analogues are not explicitly detailed in the provided papers. However, it can be inferred that such reactions would require the formation of the piperidine ring, introduction of the ethyl and methoxy-phenyl-ethyl groups, and potentially the creation of stereocenters. The reactions would need to be carefully controlled to achieve the desired selectivity and affinity for the transporters of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine analogues, such as solubility, stability, and reactivity, are essential for their pharmacokinetic and pharmacodynamic profiles. Although the provided papers do not discuss these properties in detail, they do indicate that the compounds have high affinity for the DAT and varying affinities for other monoamine transporters, which suggests that these properties have been optimized to some extent for interaction with biological systems .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : Research has demonstrated the efficiency of microwave-assisted synthesis in producing carboxamides from primary aliphatic amines, including piperidine derivatives. This method offers good yields and presents a viable pathway for synthesizing related compounds (Milosevic et al., 2015).
Novel Pyrimidines and Isoquinolines : Ethyl 1-amino-8,8-dimethyl-5-(piperidin-1-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridine-2-carboxylate has been synthesized, leading to the creation of new pyrimidine and isoquinoline derivatives. These findings open avenues for further chemical investigations and potential applications (Paronikyan et al., 2016).
Potential Therapeutic Applications
- Anticancer Agents : A study on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed their potential as anticancer agents. Certain derivatives exhibited low IC50 values, indicating strong anticancer activity, which warrants further in vivo studies to explore their therapeutic effectiveness (Rehman et al., 2018).
Structural and Conformational Analysis
- Crystal Structures : Studies on the crystal structures of related piperidine derivatives have provided insights into their conformational preferences and intermolecular interactions. Such structural analyses are crucial for understanding the reactivity and potential binding mechanisms of these compounds (Raghuvarman et al., 2014).
Medicinal Chemistry and Drug Design
Monoamine Re-uptake Inhibitors : Research into monoamine re-uptake inhibiting properties of piperazine derivatives has contributed to the search for new antidepressants. Understanding the relationship between in vitro and in vivo activity can guide the design of drugs targeting dopamine re-uptake (Wieringa et al., 2010).
Design of High-Affinity Monoamine Transporter Ligands : The synthesis of piperidines with various substituents has led to the creation of compounds with high binding affinities for dopamine transporters. Adjusting the substituents allows for altering selectivity towards serotonin and norepinephrine transporters, showcasing a method for designing drugs with targeted transporter selectivity (Greiner et al., 2006).
Propiedades
IUPAC Name |
1-ethyl-N-[1-(4-methoxyphenyl)ethyl]piperidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O/c1-4-18-11-9-15(10-12-18)17-13(2)14-5-7-16(19-3)8-6-14/h5-8,13,15,17H,4,9-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSCZGKZJLZTPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)NC(C)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501212952 |
Source


|
| Record name | 1-Ethyl-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-piperidin-4-yl)-[1-(4-methoxy-phenyl)-ethyl]-amine | |
CAS RN |
626217-91-2 |
Source


|
| Record name | 1-Ethyl-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626217-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-N-[1-(4-methoxyphenyl)ethyl]-4-piperidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501212952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![6-Ethoxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B1306413.png)
